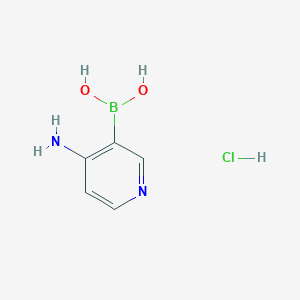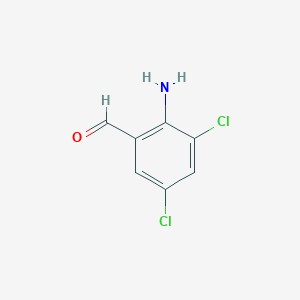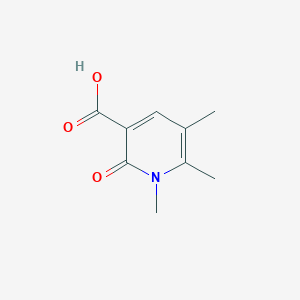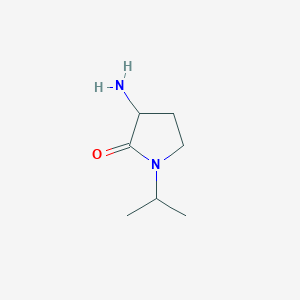
4-(Azetidin-1-yl)piperidine dihydrochloride
説明
The compound "4-(Azetidin-1-yl)piperidine dihydrochloride" is a derivative of azetidine and piperidine, which are both significant in medicinal chemistry due to their presence in various bioactive molecules. The azetidine moiety, a four-membered nitrogen-containing ring, is known for its reactivity and is often used as an intermediate in the synthesis of more complex chemical structures. Piperidine, a six-membered nitrogen-containing ring, is a common motif in pharmaceuticals and is valued for its conformational flexibility and basicity.
Synthesis Analysis
The synthesis of related azetidine and piperidine derivatives has been explored in several studies. For instance, the stereoselective preparation of cis-3,4-disubstituted piperidines was achieved through the transformation of 2-(2-mesyloxyethyl)azetidines, which were obtained by monochloroalane reduction and mesylation of β-lactams . This method provides a convenient alternative to the known preparation of dimethyl piperidines and allows access to nor-dimethyl analogues, which are valuable in medicinal chemistry . Additionally, novel enantiopure 4-hydroxypipecolic acid derivatives with a bicyclic β-lactam structure were synthesized from a common azetidine precursor, showcasing the versatility of azetidine-based intermediates in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of azetidine and piperidine derivatives has been studied using X-ray diffraction and computational analysis. For example, 3-((hetera)cyclobutyl)azetidines were synthesized and analyzed, demonstrating increased conformational flexibility compared to their parent heterocycles . This flexibility is crucial for their potential utility as building blocks in drug discovery, as it can influence the binding affinity and selectivity of the resulting compounds.
Chemical Reactions Analysis
Azetidine derivatives are known to undergo various chemical reactions, leading to the formation of different azaheterocycles. The reactivity of 2-(2-mesyloxyethyl)azetidines with different nucleophiles resulted in the formation of transient 1-azoniabicyclo[2.2.0]hexanes, which underwent an S(N)2-type ring opening to afford the final azaheterocycles . Furthermore, the reduction of 4-(haloalkyl)azetidin-2-ones with chloroalane yielded new 2-(haloalkyl)azetidines, which served as starting materials for rearrangements toward stereospecifically defined pyrrolidines and piperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine and piperidine derivatives are influenced by their structural features. The presence of substituents on the azetidine and piperidine rings can significantly affect their basicity, reactivity, and overall stability. The stereoselective synthesis methods developed in these studies provide access to compounds with defined stereochemistry, which is crucial for their biological activity and interaction with biological targets . The enhanced conformational flexibility of certain azetidine-based isosteres suggests potential for improved pharmacokinetic properties in drug development .
科学的研究の応用
The synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis and functionalization have been reviewed in the scientific literature .
-
Anti-Diabetic
-
Anti-Cancer
-
Anti-Microbial
-
Anti-Inflammatory
-
Anti-Alzheimer
-
Anti-Viral
-
Antimalarial
-
Antifungal
-
Antihypertensive
-
Analgesic
-
Antipsychotic
-
Anticoagulant
Safety And Hazards
特性
IUPAC Name |
4-(azetidin-1-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-6-10(7-1)8-2-4-9-5-3-8;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOMPUZVPDAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-yl)piperidine dihydrochloride | |
CAS RN |
864246-02-6 | |
| Record name | 4-(azetidin-1-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)







![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)